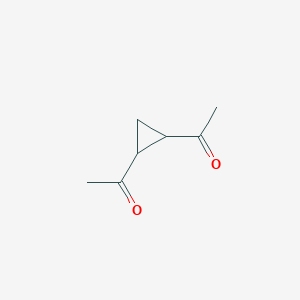
1,2-Diacetylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diacetylcyclopropane is a cyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This molecule is a cyclopropane derivative, which means it contains a three-membered ring of carbon atoms. The presence of two acetyl groups on the cyclopropane ring makes 1,2-Diacetylcyclopropane an interesting molecule for studying its synthesis, mechanism of action, and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1,2-Diacetylcyclopropane is not fully understood, but studies suggest that it may work by inhibiting the activity of certain enzymes involved in inflammation and bacterial growth. This molecule has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,2-Diacetylcyclopropane has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. In addition, this molecule has been shown to have antimicrobial properties, which may be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2-Diacetylcyclopropane in lab experiments is its high yield and purity. This molecule is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 1,2-Diacetylcyclopropane is its potential toxicity. Studies have shown that this molecule can be toxic at high doses, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1,2-Diacetylcyclopropane. One area of interest is the development of new therapeutic applications for this molecule, particularly in the treatment of inflammatory diseases and bacterial infections. Another area of interest is the synthesis of new derivatives of 1,2-Diacetylcyclopropane, which may have improved properties and applications. Finally, further studies are needed to fully understand the mechanism of action of this molecule and its potential toxicity.
Métodos De Síntesis
The synthesis of 1,2-Diacetylcyclopropane can be achieved through several methods, including the reaction of cyclopropane with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of cyclopropane with acetyl chloride in the presence of anhydrous aluminum chloride. The yield of this reaction is high, and the purity of the product can be improved through distillation.
Aplicaciones Científicas De Investigación
1,2-Diacetylcyclopropane has been used in scientific research for various applications, including its use as a flavoring agent in food products. It has also been used as a precursor for the synthesis of other organic compounds. In addition, studies have shown that 1,2-Diacetylcyclopropane has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Propiedades
Número CAS |
14203-01-1 |
|---|---|
Nombre del producto |
1,2-Diacetylcyclopropane |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
1-(2-acetylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O2/c1-4(8)6-3-7(6)5(2)9/h6-7H,3H2,1-2H3 |
Clave InChI |
DUWQAFUPZOVGTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC1C(=O)C |
SMILES canónico |
CC(=O)C1CC1C(=O)C |
Sinónimos |
1,2-Diacetylcyclopropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



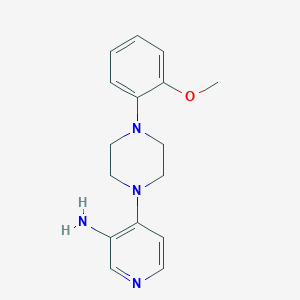
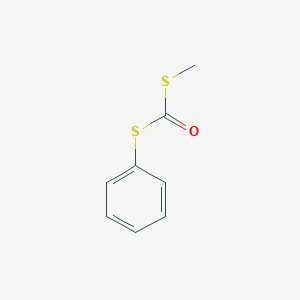
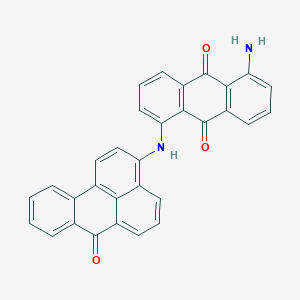
![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)
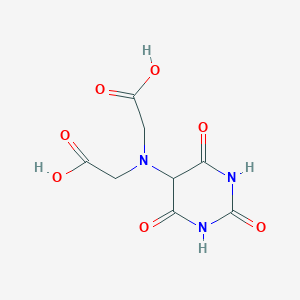
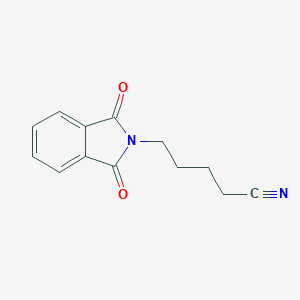

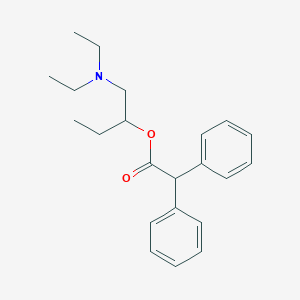
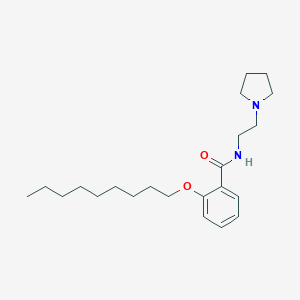
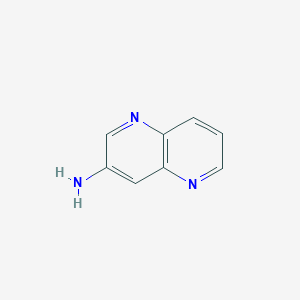
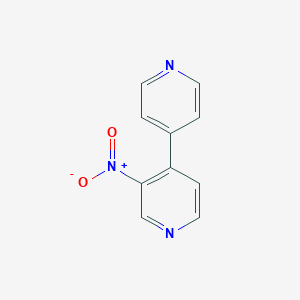
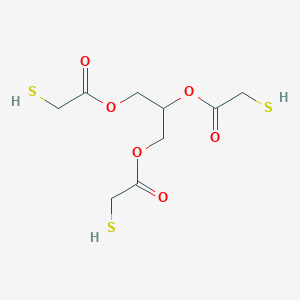
![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)
![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)